N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively . This compound is of interest due to its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution reactions:
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet production demands .
Chemical Reactions Analysis
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interfere with signaling pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . What sets N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide apart is its unique combination of the thiazole ring with the naphthalen-1-yl acetamide moiety, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C23H19ClN2OS |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H19ClN2OS/c24-19-10-8-17(9-11-19)23-26-20(15-28-23)12-13-25-22(27)14-18-6-3-5-16-4-1-2-7-21(16)18/h1-11,15H,12-14H2,(H,25,27) |
InChI Key |
PIKVJEZBHXMFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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